molecular formula C22H34N2O10S B194850 Hexoprenaline sulfate CAS No. 32266-10-7

Hexoprenaline sulfate

Katalognummer: B194850
CAS-Nummer: 32266-10-7
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: GTDCHGNGVGRHQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator and tocolytic agent. It is effective in treating bronchospasm associated with obstructive airway diseases such as asthma, bronchitis, and emphysema . Additionally, it is used in some countries as a labor suppressant .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hexoprenalinsulfat wird durch einen mehrstufigen Prozess synthetisiert, bei dem Hexamethylendiamin mit 3,4-Dihydroxyphenylaceton umgesetzt wird. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Hexoprenalinsulfat hergestellt, indem die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Kontrolle der Temperatur, des Drucks und der Konzentration der Reaktanten. Das Endprodukt wird durch Kristallisation und Filtration gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexoprenalinsulfat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.

Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Hexoprenaline sulfate acts primarily as a bronchodilator, providing relief from bronchospasm associated with obstructive airway diseases such as asthma, bronchitis, and emphysema. It is administered via various routes including oral tablets, intravenous infusion, and inhalation .

Key Pharmacokinetic Data:

  • Bioavailability: 5–11% (T max = 2 hours)
  • Elimination Half-life: Approximately 50 minutes (oral administration)
  • Metabolism: Primarily metabolized by catechol-O-methyltransferase (COMT) through slow O-methylation
  • Excretion: Mostly excreted through feces (~90%) .

Bronchodilation

This compound is widely used to alleviate symptoms of bronchospasm in patients with obstructive airway diseases. Clinical studies have demonstrated its effectiveness in improving airflow and reducing respiratory distress. Compared to other bronchodilators like salbutamol, hexoprenaline has shown a favorable side-effect profile, particularly with lower incidences of tremors and palpitations .

Tocolytic Agent

In some countries, hexoprenaline is employed as a tocolytic agent under the trade name Gynipral, primarily to manage preterm labor. Its mechanism involves relaxing uterine smooth muscle by stimulating beta-2 adrenergic receptors .

Efficacy in Tocolysis:
Recent studies comparing hexoprenaline with atosiban—a commonly used tocolytic—indicate that while atosiban may be more effective in the short term, hexoprenaline remains a viable option with comparable long-term outcomes .

Case Study Insights:
A retrospective cohort study involving 761 women assessed the efficacy of hexoprenaline against atosiban. The results indicated that atosiban had superior efficacy within the first 48 hours (p = 0.000), while both drugs showed similar long-term efficacy (p = 0.466). However, maternal side effects such as tachycardia were more prevalent in the hexoprenaline group .

Comparative Data Table

Application Hexoprenaline Atosiban Notes
Short-term TocolysisLess effectiveMore effectiveStatistically significant difference (p = 0.000)
Long-term TocolysisComparableComparableNo significant difference (p = 0.466)
Side EffectsHigher incidenceLower incidenceTachycardia and palpitations more common

Wirkmechanismus

Hexoprenaline sulfate exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the airways and uterus, thereby alleviating bronchospasm and suppressing labor contractions .

Vergleich Mit ähnlichen Verbindungen

Hexoprenalinsulfat wird mit anderen Beta-2-Adrenorezeptor-Agonisten wie Salbutamol, Orciprenalin und Fenoterol verglichen:

Diese Vergleiche heben die einzigartigen Eigenschaften von Hexoprenalinsulfat hervor, wodurch es sowohl im klinischen als auch im Forschungsumfeld eine wertvolle Verbindung darstellt.

Biologische Aktivität

Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator and tocolytic agent. Its pharmacological properties make it significant in treating conditions such as asthma, bronchitis, emphysema, and preterm labor. This article explores the biological activity of this compound, detailing its mechanisms, clinical applications, comparative studies, and side effects.

Hexoprenaline exerts its effects by stimulating beta-2 adrenergic receptors located in the smooth muscle of the bronchial passages and the uterus. This stimulation leads to:

  • Bronchodilation : Relaxation of bronchial smooth muscles, facilitating improved airflow in conditions like asthma and chronic obstructive pulmonary disease (COPD).
  • Uterine Relaxation : Inhibiting uterine contractions during preterm labor, thus prolonging gestation.

The chemical structure of hexoprenaline is represented by the formula C22H32N2O6C_{22}H_{32}N_{2}O_{6} with an average molecular weight of approximately 420.5 g/mol .

1. Bronchodilator Use

Hexoprenaline is administered via oral, intravenous, or inhalational routes for managing bronchospasm associated with obstructive airway diseases. Clinical studies have demonstrated its efficacy in bronchodilation with fewer side effects compared to other agents like salbutamol and orciprenaline .

2. Tocolytic Agent

As a tocolytic agent, hexoprenaline is used to manage threatened preterm labor. A study comparing hexoprenaline with atosiban found that atosiban had superior efficacy in the first 48 hours of treatment; however, hexoprenaline was noted for its long-term effectiveness without significant differences in neonatal outcomes .

Comparative Studies

Several studies have compared hexoprenaline's efficacy against other medications:

Study Comparison Findings
Hexoprenaline vs. AtosibanTocolysis in preterm laborAtosiban showed higher short-term efficacy (63% vs. 56% not giving birth within 48 hours) but no long-term differences .
Hexoprenaline vs. SalbutamolBronchodilationHexoprenaline was generally rated superior due to lower side effects .
Hexoprenaline vs. FenoterolLong-term asthma managementHexoprenaline was favored for maintenance therapy due to a reduced incidence of side effects despite lesser bronchodilatory effects .

Side Effects

While hexoprenaline is generally well-tolerated, it can cause some adverse effects:

  • Cardiovascular Effects : Increased heart rate (tachycardia), palpitations.
  • Neurological Effects : Tremors are less common compared to other beta-agonists.

In a comparative study, maternal side effects were more frequent with hexoprenaline than atosiban, particularly tachycardia (p = 0.018) and palpitations (p = 0.000) .

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that hexoprenaline significantly improved lung function (measured by FEV1) compared to baseline measurements and other bronchodilators .

Case Study 2: Preterm Labor

In a cohort study involving 761 women treated for threatened preterm labor, those receiving hexoprenaline showed comparable long-term neurodevelopmental outcomes in infants when assessed at two years of age .

Eigenschaften

IUPAC Name

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDCHGNGVGRHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046688
Record name Hexoprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32266-10-7, 30117-45-4
Record name Hexoprenaline sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32266-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30117-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gynipral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexoprenaline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXOPRENALINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexoprenaline sulfate
Reactant of Route 2
Reactant of Route 2
Hexoprenaline sulfate
Reactant of Route 3
Reactant of Route 3
Hexoprenaline sulfate
Reactant of Route 4
Hexoprenaline sulfate
Reactant of Route 5
Hexoprenaline sulfate
Reactant of Route 6
Hexoprenaline sulfate
Customer
Q & A

Q1: What is the primary mechanism of action of Hexoprenaline sulfate, and how does it affect the immune system?

A1: this compound is a β₂-adrenergic receptor agonist. [, ] While primarily known for its bronchodilatory effects, research suggests that it also impacts the immune system. Studies show that this compound can suppress lymphocyte proliferative responses, particularly those induced by phytohemagglutinin (PHA), a mitogen that stimulates T cell proliferation. [] This immunosuppressive effect is thought to be mediated by the activation of β₂-adrenergic receptors on lymphocytes, leading to downstream signaling events that modulate immune cell function. [, ]

Q2: Are there concerns regarding the use of this compound during pregnancy, specifically regarding potential effects on the fetus?

A3: While this compound is often used for tocolysis (suppression of premature labor), research suggests potential long-term effects on the developing fetus. One study examined the cardiac function of infants whose mothers received this compound during pregnancy. [] Although no significant cardiac dysfunction was observed in these children, the study highlights the need for further research to fully understand the long-term implications of this compound exposure during fetal development. []

Q3: What analytical techniques are commonly employed to study the effects of this compound on immune cells?

A3: Researchers utilize a range of techniques to analyze the impact of this compound on immune cells. These include:

  • Cell Proliferation Assays: These assays, often using radioactive thymidine incorporation or flow cytometry, measure the rate of cell division in lymphocyte cultures exposed to mitogens like PHA and pokeweed mitogen, with and without this compound. []
  • Cytokine Production Assays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) are employed to quantify the production of cytokines, such as Interferon-gamma (IFN-γ), by immune cells exposed to this compound. [] Changes in cytokine levels can indicate the drug's influence on immune responses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.